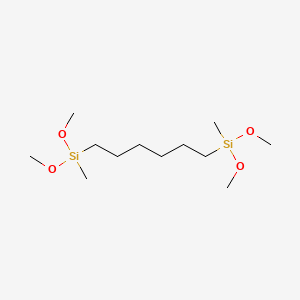![molecular formula C14H13Cl2N3O2 B12573618 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide CAS No. 642085-71-0](/img/structure/B12573618.png)
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazine ring substituted with a 2,6-dichlorophenyl group and an ethyl carboxamide group. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-hydroxy-N-ethylpyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazine-2-carboxamide
- 5-[(2,6-Dichlorophenyl)methoxy]-N-propylpyrazine-2-carboxamide
- 5-[(2,6-Dichlorophenyl)methoxy]-N-butylpyrazine-2-carboxamide
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the ethyl carboxamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potency in various applications, making it a valuable molecule for research and development.
Properties
CAS No. |
642085-71-0 |
|---|---|
Molecular Formula |
C14H13Cl2N3O2 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-2-17-14(20)12-6-19-13(7-18-12)21-8-9-10(15)4-3-5-11(9)16/h3-7H,2,8H2,1H3,(H,17,20) |
InChI Key |
PLUMVIOGFSTNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
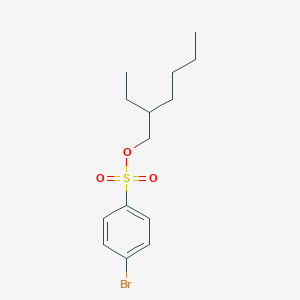
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
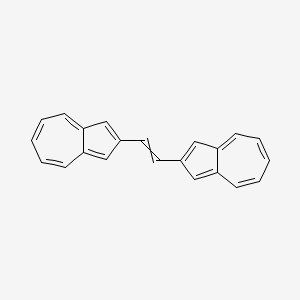
![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
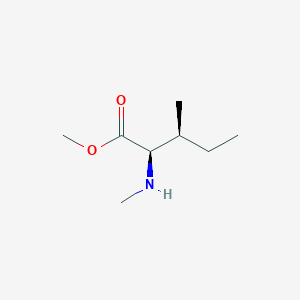
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)

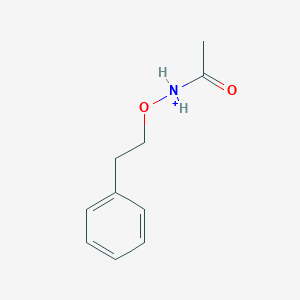
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)

